![molecular formula C15H18N2O2S B6503498 1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea CAS No. 1421475-35-5](/img/structure/B6503498.png)
1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea
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Description
1-Benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea , also known as thiopropamine , is an organic compound. Its chemical structure features a urea moiety with a benzyl group and a thiophen-2-yl substituent. Thiopropamine is an analogue of amphetamine, where the phenyl ring in amphetamine has been replaced by thiophene. It exhibits stimulant effects similar to amphetamine but with approximately one-third of the potency .
Synthesis Analysis
The synthesis of thiopropamine involves the replacement of the phenyl ring in amphetamine with a thiophene ring. Detailed synthetic routes and methodologies are documented in scientific literature. Researchers have explored various synthetic pathways to obtain thiopropamine, including modifications of existing amphetamine synthesis methods .
Molecular Structure Analysis
The molecular formula of thiopropamine is C15H18N2O2S , with a molar mass of approximately 290.38 g/mol . The compound’s structure consists of a urea backbone, a benzyl group, and a thiophen-2-yl substituent. The thiophene ring imparts unique properties to thiopropamine, affecting its pharmacological activity.
Chemical Reactions Analysis
Thiopropamine likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent, similar to amphetamine and its analogues. Metabolism studies suggest that thiopropamine is transformed into active metabolites, including 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites play a role in its pharmacological effects. Additionally, CYP2C enzymes in the liver further deaminate thiopropamine, yielding inactive derivatives .
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved in the synthesis of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The success of the suzuki–miyaura (sm) coupling reaction, which might be involved in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that compounds synthesized through this method may have favorable pharmacokinetic properties.
Result of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The success of the suzuki–miyaura (sm) coupling reaction, which might be involved in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of compounds synthesized through this method may be robust to a variety of environmental conditions.
properties
IUPAC Name |
1-benzyl-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-13(14-7-4-10-20-14)8-9-16-15(19)17-11-12-5-2-1-3-6-12/h1-7,10,13,18H,8-9,11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMGXACYECABIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[3-hydroxy-3-(thiophen-2-YL)propyl]urea |
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